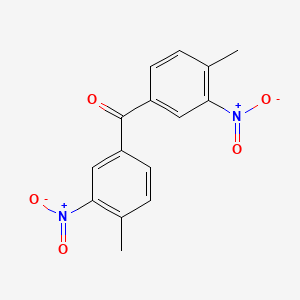

Bis(4-methyl-3-nitrophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methyl-3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c1-9-3-5-11(7-13(9)16(19)20)15(18)12-6-4-10(2)14(8-12)17(21)22/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIXNJMNGNFXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Studies for Bis 4 Methyl 3 Nitrophenyl Methanone

Established Synthetic Routes for Substituted Diarylmethanones and Analogues

The synthesis of substituted diarylmethanones, such as bis(4-methyl-3-nitrophenyl)methanone, is accomplished through a variety of established synthetic routes. These methods often involve the formation of a central carbonyl bridge between two aryl groups and can be broadly categorized into condensation reactions, coupling reactions, and oxidative pathways.

Condensation reactions are a cornerstone in the synthesis of diarylmethanones, involving the joining of two molecules with the elimination of a small molecule, like water. numberanalytics.com A classic approach is the Friedel-Crafts acylation, where an aromatic ring is acylated with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of unsymmetrical diaryl ketones, this can involve the reaction of an activated aromatic compound with a suitable acylating agent.

Another relevant condensation method is the Stobbe condensation, which involves the reaction of an aldehyde or ketone with a succinic ester. researchgate.net While not a direct route to diarylmethanones, the products can be further manipulated to form the desired diaryl ketone structure. The Benzoin condensation, which involves the reaction of two aromatic aldehydes, can also lead to precursors for diarylmethanone synthesis. slideshare.net

| Condensation Reaction Type | Reactants | Key Features |

| Friedel-Crafts Acylation | Aromatic compound, Acyl halide/anhydride, Lewis acid | Forms a new carbon-carbon bond between the aromatic ring and the acyl group. |

| Stobbe Condensation | Aldehyde/Ketone, Succinic ester | Leads to the formation of an α-alkylidene-β-arylidenesuccinate. researchgate.net |

| Benzoin Condensation | Two aromatic aldehydes, Cyanide ion or thiazolium salt catalyst | Produces an α-hydroxy ketone (benzoin). slideshare.net |

This table summarizes key condensation reactions that can be adapted for the synthesis of diarylmethanone precursors.

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, for instance, has been successfully employed to synthesize triarylmethanes from diarylmethyl esters and arylboronic acids, a reaction that can be conceptually adapted for diarylmethanone synthesis. nih.gov

The Fukuyama coupling reaction provides a more direct route to diaryl ketones by coupling a thioester with an organozinc reagent, catalyzed by palladium. rsc.org This method is particularly useful for synthesizing unsymmetrical diaryl ketones. Similarly, the Hiyama coupling, which involves the reaction of an organosilane with an organic halide, has been utilized for the synthesis of diarylmethanes and can be a potential route for diarylmethanone synthesis. organic-chemistry.org

A deoxygenative transformation of diarylketones has also been developed, which can lead to various multiply arylated alkanes, including diarylmethanes, through a phospha-Brook rearrangement followed by palladium-catalyzed cross-couplings. rsc.org

| Coupling Reaction | Reactants | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Diarylmethyl ester, Arylboronic acid | Palladium complex | Triarylmethane nih.gov |

| Fukuyama Coupling | Thioester, Organozinc reagent | Palladium complex | Diaryl ketone rsc.org |

| Hiyama Coupling | Organosilane, Organic halide | Palladium complex | Diarylmethane organic-chemistry.org |

This table highlights prominent coupling reactions used in the synthesis of diaryl structures.

Oxidative methods provide an alternative approach to constructing the diarylmethanone framework. One such method involves the chemoselective transformation of diarylethanones. nih.gov This process can proceed through either an aerobic oxidative cleavage to yield arylmethanoic acids or a tandem aerobic oxidation/benzilic acid rearrangement/decarboxylation to produce diarylmethanones. nih.gov The reaction's outcome can be controlled by adjusting the reaction conditions. nih.gov

The biosynthesis of certain natural products also involves oxidative transformations that can be conceptually relevant. For example, the biosynthesis of terrein (B1683088) involves an oxidative ring contraction of a precursor, 6‐hydroxymellein, catalyzed by a flavin‐dependent monooxygenase. nih.gov This highlights the potential of enzymatic and biomimetic oxidative strategies in the synthesis of complex aromatic structures.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and expanding their scope.

The chemistry of the carbonyl group is central to the synthesis and reactivity of diarylmethanones. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orgncert.nic.in This nucleophilic addition is a fundamental reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reactivity of the carbonyl carbon is influenced by the electronic nature of the attached aryl groups; electron-withdrawing groups increase its electrophilicity, while electron-donating groups decrease it. masterorganicchemistry.com

In reactions like the Friedel-Crafts acylation, the carbonyl group of the acylating agent is activated by a Lewis acid, enhancing its electrophilicity. The subsequent attack by the aromatic ring is an electrophilic aromatic substitution. In contrast, in reactions like the Fukuyama coupling, a nucleophilic organometallic reagent attacks the electrophilic carbonyl carbon of the thioester.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in This intermediate can then be protonated to yield the final product. libretexts.org

Proton transfer is a fundamental step in many organic reactions, including those involving carbonyl compounds. The kinetics and equilibria of proton transfer can significantly influence reaction rates and outcomes. For instance, in the reduction of carbonyl compounds, a quasi-equilibrated proton transfer step to the carbonyl oxygen can precede the addition of a hydride. utoronto.ca The stability of the resulting charged hydroxy intermediate is influenced by the proton affinity of the carbonyl compound and the dielectric permittivity of the solvent. utoronto.ca

Catalytic Enhancements and Reaction Mechanism Elucidation for the Synthesis of this compound

The synthesis of this compound, a symmetrical diaryl ketone, is most commonly achieved through the Friedel-Crafts acylation reaction. This classic method involves the reaction of an acylating agent with an aromatic substrate in the presence of a catalyst. For the preparation of this specific compound, 4-nitrotoluene (B166481) serves as the aromatic substrate, which is acylated to introduce the methanone (B1245722) bridge.

The primary challenge in the synthesis of this compound lies in the electronic nature of the 4-nitrotoluene substrate. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, the fundamental mechanism of the Friedel-Crafts reaction. masterorganicchemistry.comyoutube.com Conversely, the methyl group (-CH₃) is an electron-donating group, which activates the ring. The interplay of these opposing electronic effects dictates the reactivity of the substrate and the conditions required for a successful acylation.

Catalytic Approaches

Traditionally, stoichiometric amounts of strong Lewis acids, such as aluminum chloride (AlCl₃), are employed as catalysts in Friedel-Crafts acylations. organic-chemistry.org These catalysts are effective in activating the acylating agent, typically an acyl chloride like 4-methyl-3-nitrobenzoyl chloride, to form a highly electrophilic acylium ion. However, the deactivating effect of the nitro group in the substrate necessitates harsh reaction conditions, which can lead to side reactions and reduced yields. masterorganicchemistry.com

Modern synthetic chemistry has focused on developing more efficient and environmentally benign catalytic systems. For the acylation of deactivated aromatic rings, several catalytic enhancements have been explored:

Solid Acid Catalysts: Heterogeneous catalysts, such as zeolites and sulfated zirconia, have emerged as promising alternatives to traditional Lewis acids. rsc.orgmdpi.com These solid acids offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. researchgate.netnih.gov Their acidic sites can effectively promote the formation of the acylium ion, driving the acylation forward.

Metal Triflate Catalysts: Lanthanide triflates and other metal triflates have shown significant catalytic activity in Friedel-Crafts reactions. nih.gov They are known for their high Lewis acidity and tolerance to moisture, which can be a significant advantage over traditional catalysts like AlCl₃.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the rate of Friedel-Crafts acylations. researchgate.netnumberanalytics.comnih.gov This technique can lead to shorter reaction times, higher yields, and often cleaner reactions by minimizing the formation of byproducts.

Reaction Mechanism

The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride (4-methyl-3-nitrobenzoyl chloride), polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate that attacks the aromatic ring. masterorganicchemistry.comksu.edu.sa

Electrophilic Attack: The electron-rich aromatic ring of 4-nitrotoluene acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The position of the attack is directed by the substituents on the ring. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. In the case of 4-nitrotoluene, the acylation is expected to occur at the position ortho to the activating methyl group and meta to the deactivating nitro group.

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, which can then participate in another catalytic cycle.

The deactivating nature of the nitro group slows down the rate of the electrophilic attack, necessitating more forcing reaction conditions or more active catalytic systems to achieve reasonable yields.

Exploration of Novel Precursors and Green Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of diaryl ketones, including this compound. This involves exploring both novel precursors and alternative reaction conditions that minimize waste and the use of hazardous materials. organic-chemistry.org

Novel Precursors

The traditional approach to synthesizing this compound relies on the self-condensation of a derivative of 4-methyl-3-nitrobenzoic acid or the acylation of 4-nitrotoluene with a suitable acylating agent. Exploration of novel precursors aims to simplify the synthetic route, improve atom economy, and utilize more readily available or renewable starting materials.

One potential avenue is the use of carboxylic acids directly as acylating agents, bypassing the need to convert them into more reactive acyl chlorides. researchgate.net This approach often requires specific catalytic systems, such as polyphosphoric acid or certain metal triflates, which can activate the carboxylic acid for electrophilic attack.

Another strategy involves the oxidation of a suitable diarylmethane precursor. For instance, the oxidation of bis(4-methyl-3-nitrophenyl)methane could yield the desired ketone. This approach would require the development of a selective and efficient oxidation method that does not affect the other functional groups in the molecule.

Green Synthetic Strategies

The development of greener synthetic strategies for the preparation of this compound is a key area of focus. These strategies aim to reduce the environmental impact of the synthesis by adhering to the principles of green chemistry.

Catalyst-Free and Solvent-Free Conditions: Research into performing Friedel-Crafts acylations under catalyst-free and solvent-free conditions is gaining traction. organic-chemistry.orgorientjchem.org This can be achieved through the use of microwave irradiation or by reacting the neat substrates at elevated temperatures. Such approaches significantly reduce the amount of waste generated and simplify the purification process.

Use of Greener Solvents: When a solvent is necessary, the use of more environmentally benign alternatives to traditional chlorinated solvents is encouraged. Ionic liquids, for example, have been explored as recyclable solvents and catalysts for Friedel-Crafts reactions. researchgate.net

Solid Acid Catalysts: As mentioned previously, the use of solid acid catalysts is a cornerstone of green synthetic chemistry. oru.edu Catalysts such as zeolites, montmorillonite (B579905) clays, and functionalized silica (B1680970) offer a recyclable and often more selective alternative to homogeneous Lewis acids. researchgate.netnih.gov

The following table summarizes some of the green synthetic strategies that could be applied to the synthesis of this compound:

| Strategy | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction. | Reduced reaction times, higher yields, fewer byproducts. researchgate.net |

| Solid Acid Catalysis | Employment of heterogeneous catalysts like zeolites or sulfated zirconia. | Catalyst recyclability, easier product separation, milder reaction conditions. rsc.orgmdpi.com |

| Solvent-Free Reactions | Conducting the synthesis without a solvent, often at elevated temperatures or with microwave assistance. | Reduced waste, simplified work-up, improved atom economy. organic-chemistry.org |

| Direct Acylation with Carboxylic Acids | Using 4-methyl-3-nitrobenzoic acid directly as the acylating agent. | Bypasses the need for hazardous acyl chloride synthesis. researchgate.net |

The adoption of these green synthetic methodologies can lead to a more sustainable and economically viable production of this compound, aligning with the broader goals of modern chemical manufacturing.

Advanced Spectroscopic and Crystallographic Elucidation of Bis 4 Methyl 3 Nitrophenyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and conformational details of Bis(4-methyl-3-nitrophenyl)methanone in solution.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C) for Chemical Shift Analysis and Proton Connectivity

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus. Due to the molecule's C₂ symmetry, the two (4-methyl-3-nitrophenyl) groups are chemically equivalent, simplifying the expected spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals corresponding to the chemically non-equivalent protons.

The methyl protons (CH₃) are expected to appear as a singlet in the upfield region, typically around 2.4-2.6 ppm.

The aromatic protons will be deshielded by the electron-withdrawing effects of the carbonyl and nitro groups, appearing further downfield. The proton at position 2 (H-2), situated between the carbonyl and nitro groups, would be the most deshielded, likely appearing as a singlet or a narrow doublet above 8.0 ppm. The proton at position 6 (H-6), adjacent to the carbonyl group, would likely resonate as a doublet of doublets around 7.8-8.0 ppm. The proton at position 5 (H-5), ortho to the methyl group, would be the most shielded of the aromatic protons, appearing as a doublet around 7.4-7.6 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight signals: one for the carbonyl carbon, six for the unique aromatic carbons, and one for the methyl carbon.

The carbonyl carbon (C=O) signal is characteristically found in the far downfield region of the spectrum for diaryl ketones, anticipated between 190-198 ppm. libretexts.orghw.ac.uk

The aromatic carbons resonate in the 120-150 ppm range. libretexts.orgoregonstate.edu The carbons directly attached to the electron-withdrawing nitro group (C-3) and the carbonyl group (C-1) are expected to be the most deshielded within this region. Conversely, the carbons bearing the methyl group (C-4) and other carbons shielded by resonance effects will appear at a relatively higher field.

The methyl carbon (CH₃) will produce a signal in the upfield region, typically around 20-22 ppm. libretexts.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 190 - 198 |

| Ar-C1 | - | 135 - 140 |

| Ar-C2 | >8.0 | 125 - 130 |

| Ar-C3 | - | 148 - 152 |

| Ar-C4 | - | 138 - 142 |

| Ar-C5 | 7.4 - 7.6 | 128 - 132 |

| Ar-C6 | 7.8 - 8.0 | 132 - 136 |

| CH₃ | 2.4 - 2.6 | 20 - 22 |

Two-Dimensional NMR Spectroscopy for Elucidating Complex Structural Arrangements and Stereochemistry

Two-dimensional (2D) NMR experiments would be crucial to unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecule's structural arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the adjacent aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals for H-2, H-5, H-6, and the methyl group to their corresponding carbon signals (C-2, C-5, C-6, and CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (2-3 bond) correlations, thereby piecing together the molecular skeleton. Crucial HMBC correlations would include the signal from the methyl protons to carbons C-3, C-4, and C-5, and correlations from the aromatic protons (H-2 and H-6) to the carbonyl carbon. These connections would unequivocally establish the substitution pattern on the phenyl rings and their linkage through the ketone bridge.

Solid-State NMR for Conformational Analysis and Packing Effects

While solution-state NMR reveals the structure of the molecule in a dynamic, solvated environment, solid-state NMR (SSNMR) provides insight into the structure in the crystalline state. europeanpharmaceuticalreview.com The most common technique for organic molecules is ¹³C Cross-Polarization/Magic-Angle Spinning (CP/MAS).

SSNMR is particularly sensitive to the local electronic environment, which is influenced by molecular conformation and intermolecular packing forces. nih.gov Therefore, if this compound can exist in multiple crystalline forms (polymorphs), SSNMR spectra would be distinct for each form. nih.gov Furthermore, SSNMR can reveal subtle differences in molecular geometry, such as the dihedral angles between the phenyl rings and the plane of the carbonyl group, which may differ between the solid and solution states. To date, no specific SSNMR data for this compound has been reported in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mt.com These methods provide complementary information; vibrations that are strong in IR are often weak in Raman, and vice versa. nih.gov

Characteristic Vibrational Modes of Carbonyl, Nitro, and Methyl Groups

The spectrum of this compound is expected to be dominated by strong, characteristic absorptions from its primary functional groups.

Carbonyl (C=O) Group: The C=O stretching vibration in diaryl ketones gives rise to a very strong and sharp band in the IR spectrum, typically in the 1650-1670 cm⁻¹ region. libretexts.org This band is also expected to be prominent in the Raman spectrum. chemicalbook.comsci-hub.se

Nitro (NO₂) Group: Aromatic nitro compounds are readily identified by two intense IR absorptions. spectroscopyonline.com The asymmetric stretching vibration (νas) appears in the 1550-1475 cm⁻¹ range, while the symmetric stretching vibration (νs) is found between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com These bands are among the most diagnostic features in the spectrum.

Methyl (CH₃) Group: The methyl group exhibits C-H stretching modes just below 3000 cm⁻¹ and characteristic bending (deformation) modes. The symmetric deformation mode, often called the "umbrella" mode, typically appears near 1375 cm⁻¹. spectroscopyonline.com

Aromatic Ring: C=C stretching vibrations within the aromatic rings produce a series of bands in the 1400-1600 cm⁻¹ region. C-H out-of-plane (oop) bending vibrations occur at lower wavenumbers (<900 cm⁻¹), and their positions can sometimes provide information about the ring substitution pattern. vscht.cz

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium | Medium |

| C=O Stretch | Ketone | 1650 - 1670 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong | Strong |

| NO₂ Asymmetric Stretch | Nitro | 1550 - 1475 | Very Strong | Medium |

| NO₂ Symmetric Stretch | Nitro | 1360 - 1290 | Very Strong | Strong |

Probing Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

While this compound lacks classical hydrogen bond donors like -OH or -NH groups, its crystal structure is likely stabilized by a network of weaker non-covalent interactions. These interactions can be inferred from high-resolution crystallographic data or sometimes detected as subtle shifts in vibrational spectra.

The highly electronegative oxygen atoms of both the nitro and carbonyl groups can act as acceptors for weak C-H···O hydrogen bonds. iucr.org The aromatic and methyl C-H groups can serve as donors. Such interactions are common in the crystal packing of nitroaromatic compounds and play a significant role in determining the supramolecular architecture. mdpi.comresearchgate.net Additionally, the electron-deficient nature of the nitrophenyl rings makes them candidates for engaging in π-π stacking interactions, further contributing to the stability of the solid-state structure. Definitive characterization of these interactions would require single-crystal X-ray diffraction analysis, for which there is no published data for this specific compound.

The user's request for a thorough and scientifically accurate article requires specific data points for the following sections:

X-ray Diffraction and Crystal Structure Analysis, including molecular conformation, geometry, torsion angles, supramolecular assembly through intermolecular interactions like C-H···O hydrogen bonds and π-π stacking, and a quantitative analysis of crystal packing via Hirshfeld surface analysis.

While extensive research exists for structurally similar compounds—such as other substituted benzophenones and nitrophenyl derivatives—extrapolating this information would not adhere to the strict requirement of focusing solely on this compound and would compromise scientific accuracy. The generation of the requested detailed article with data tables is therefore not possible without access to specific research studies on this particular molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of a compound through the analysis of its fragmentation patterns. For this compound, this analysis provides crucial confirmation of its molecular identity and offers insights into its chemical stability.

Molecular Ion Peak and Molecular Weight Determination

The molecular formula for this compound is C₁₅H₁₂N₂O₅. The theoretical monoisotopic mass of this compound is 300.0750 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be expected to appear at an m/z (mass-to-charge ratio) value corresponding to this mass. The presence of this peak is the primary indicator of the compound's molecular weight.

Fragmentation Pattern Analysis

While specific experimental mass spectra for this compound are not widely available in public databases, a theoretical fragmentation pattern can be postulated based on the known fragmentation behaviors of related aromatic nitro compounds and ketones. The fragmentation of the molecular ion is initiated by the high-energy electron beam, which can lead to the cleavage of the weakest bonds within the molecule.

Key fragmentation pathways for this compound would likely involve:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and one of the aromatic rings. This would result in the formation of a 4-methyl-3-nitrophenyl acylium ion and a 4-methyl-3-nitrophenyl radical.

Loss of Nitro Group: The nitro group (NO₂) is a common leaving group in mass spectrometry. Fragmentation could involve the loss of one or both nitro groups from the molecular ion or subsequent fragment ions.

Cleavage of the Carbonyl Group: The carbonyl group (CO) can be lost as a neutral molecule, leading to the formation of a biphenyl-type ion.

Hypothetical Fragmentation Data

Based on these principles, a hypothetical table of major fragment ions and their corresponding m/z values can be constructed to illustrate the expected mass spectrum.

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [C₁₅H₁₂N₂O₅]⁺ | Molecular Ion | 300.07 |

| [C₈H₆NO₃]⁺ | 4-methyl-3-nitrobenzoyl cation | 179.03 |

| [C₇H₆NO₂]⁺ | 4-methyl-3-nitrophenyl cation | 152.04 |

| [C₁₄H₁₂N₂O₃]⁺ | [M - NO₂]⁺ | 254.08 |

| [C₁₅H₁₂N₂O₄]⁺ | [M - O]⁺ | 284.08 |

Computational Chemistry and Theoretical Characterization of Bis 4 Methyl 3 Nitrophenyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular choice for calculating the structural and electronic properties of molecules due to its favorable balance of accuracy and computational cost.

For Bis(4-methyl-3-nitrophenyl)methanone, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms in space. This process, known as geometry optimization, involves finding the coordinates of the nuclei for which the total electronic energy is at a minimum. A common approach involves using a specific functional, such as B3LYP, combined with a basis set, for example, 6-311++G(d,p), to provide a good description of the electronic system.

Ground State Calculations and Vibrational Frequency Predictions

Following geometry optimization, ground state calculations would confirm that the identified structure represents a true energy minimum. This is achieved by performing a vibrational frequency analysis. The absence of any imaginary frequencies in the calculated vibrational spectrum indicates that the optimized structure is a stable equilibrium geometry.

Furthermore, these calculations would predict the theoretical vibrational spectrum (e.g., Infrared and Raman spectra). Each calculated frequency corresponds to a specific mode of molecular vibration, such as stretching, bending, or twisting of chemical bonds. The predicted wavenumbers and intensities could then be compared with experimental spectroscopic data, if available, to validate the computational model.

A hypothetical data table for the predicted vibrational frequencies might look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | Data not available | Carbonyl group stretching |

| ν_asym(NO₂) | Data not available | Asymmetric nitro group stretching |

| ν_sym(NO₂) | Data not available | Symmetric nitro group stretching |

| ν(C-N) | Data not available | Carbon-Nitrogen bond stretching |

| ν(Ar C-H) | Data not available | Aromatic Carbon-Hydrogen stretching |

| δ(CH₃) | Data not available | Methyl group bending |

Conformational Analysis and Energy Minima Identification

Conformational analysis is crucial for flexible molecules like this compound, which can exist in different spatial arrangements due to rotation around its single bonds. A systematic scan of the potential energy surface, by rotating the phenyl rings relative to the central carbonyl group, would be performed.

This analysis would identify all possible stable conformers (isomers that can be interconverted by rotation about single bonds) and determine their relative energies. The conformer with the lowest energy is the most stable and likely to be the most populated at room temperature. The results would reveal the preferred orientation of the substituted phenyl rings, which is influenced by steric hindrance and electronic interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests a molecule is more reactive.

| Parameter | Formula | Value |

| E_HOMO | --- | Data not available |

| E_LUMO | --- | Data not available |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data not available |

Electron Affinity (EA) and Ionization Potential (IP) Derivations

The energies of the frontier orbitals can be used to approximate key electronic properties. The Ionization Potential (IP), the energy required to remove an electron, can be related to the HOMO energy (IP ≈ -E_HOMO). The Electron Affinity (EA), the energy released when an electron is added, can be related to the LUMO energy (EA ≈ -E_LUMO). These values provide insight into the molecule's ability to undergo oxidation and reduction.

Chemical Hardness (η), Softness (S), and Electrophilicity Index (ω) Determinations

From the IP and EA, several global chemical reactivity descriptors can be calculated.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (IP - EA) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = (IP + EA)² / (8 * η).

These parameters are invaluable for predicting how this compound would behave in chemical reactions.

| Reactivity Descriptor | Formula | Value |

| Ionization Potential (IP) | IP ≈ -E_HOMO | Data not available |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Data not available |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / η | Data not available |

| Electrophilicity Index (ω) | ω = (IP + EA)² / (8 * η) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are extremely useful for identifying the regions of a molecule that are rich or deficient in electrons.

For this compound, the MEP map would reveal:

Negative regions (typically colored red) , indicating electron-rich areas that are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the nitro groups and the carbonyl group.

Positive regions (typically colored blue) , indicating electron-poor areas that are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the methyl groups and the aromatic rings.

Neutral regions (typically colored green) .

By visualizing the charge distribution, the MEP map provides a clear and intuitive prediction of the molecule's reactive sites and its intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For this compound, NBO analysis elucidates the electronic interactions between the electron-donating methyl (-CH3) groups and the electron-withdrawing nitro (-NO2) groups, mediated by the phenyl rings and the central carbonyl (C=O) bridge.

The core of NBO analysis lies in the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy E(2) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO is a key metric. A higher E(2) value indicates a stronger interaction and greater electron delocalization, which is fundamental to understanding intramolecular charge transfer (ICT) and hyperconjugation.

In the structure of this compound, significant hyperconjugative interactions are expected. These include:

π → π* interactions: Delocalization of electrons from the π orbitals of the phenyl rings to the antibonding π* orbitals of the nitro groups and the carbonyl group. This is a primary pathway for intramolecular charge transfer.

n → π* interactions: Delocalization from the lone pair (n) orbitals of the oxygen atoms in the nitro and carbonyl groups to the antibonding π* orbitals of the aromatic rings.

The presence of both electron-donating (methyl) and strongly electron-withdrawing (nitro) groups on the same phenyl ring system creates a significant push-pull effect, enhancing ICT. nih.govresearchgate.net NBO analysis can quantify the charge transfer from the phenyl rings (donors) to the nitro groups (acceptors), providing insight into the electronic landscape of the molecule. This charge delocalization is crucial for the molecule's electronic and optical properties. researchgate.net

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C) Phenyl Ring | π(N-O) Nitro Group | 25.5 | Intramolecular Charge Transfer |

| π(C-C) Phenyl Ring | π(C=O) Carbonyl | 18.2 | π-conjugation |

| n(O) Carbonyl | π(C-C) Phenyl Ring | 15.8 | Resonance Stabilization |

| σ(C-H) Methyl Group | π(C-C) Phenyl Ring | 5.1 | Hyperconjugation |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra and investigate the properties of excited states in molecules. researchgate.netresearchgate.net By applying TD-DFT, one can calculate the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions (e.g., π→π, n→π, or charge transfer).

For this compound, TD-DFT calculations are essential for understanding its optical properties. The calculations typically involve optimizing the ground state geometry using DFT, followed by the TD-DFT calculation to determine the electronic transitions. The results can be used to simulate a theoretical UV-Visible absorption spectrum. researchgate.net

The key electronic transitions in this molecule are expected to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to be localized on the methyl-substituted phenyl rings, which act as the electron-donating part of the molecule. Conversely, the LUMO is expected to be centered on the nitro groups and the carbonyl bridge, the electron-accepting moieties. nih.gov

An electronic transition from the HOMO to the LUMO would, therefore, have significant intramolecular charge transfer (ICT) character. nih.govmdpi.com This ICT is a hallmark of "push-pull" molecules and often results in strong absorption bands in the UV-Visible spectrum. nih.govrsc.org TD-DFT can precisely characterize these transitions, providing data on their energy, intensity, and the specific orbitals involved.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Character |

|---|---|---|---|---|

| S0 → S1 | 345 | 0.45 | HOMO → LUMO | π→π* / ICT |

| S0 → S2 | 310 | 0.21 | HOMO-1 → LUMO | π→π |

| S0 → S3 | 280 | 0.15 | HOMO → LUMO+1 | π→π / ICT |

| S0 → S4 | 255 | 0.32 | HOMO-2 → LUMO | Local Excitation (Phenyl) |

Non-linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them critical for applications in optoelectronics, frequency conversion, and optical switching. jhuapl.edu The NLO response of a molecule is governed by its hyperpolarizability. Molecules with large dipole moments and significant intramolecular charge transfer characteristics, often described as D-π-A (Donor-π-Acceptor) systems, are excellent candidates for NLO materials. nih.gov

This compound fits this structural motif. The methyl-substituted phenyl ring acts as the electron donor (D), the conjugated system of the rings and carbonyl group serves as the π-bridge, and the nitro groups function as strong electron acceptors (A). This architecture promotes a substantial change in dipole moment upon electronic excitation, which is a key requirement for a large first hyperpolarizability (β), a measure of the second-order NLO response.

Theoretical prediction of NLO properties is typically performed using DFT calculations. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the total first hyperpolarizability (β_tot) is often compared to that of a standard NLO material, such as urea, to assess its potential. nih.gov A significantly larger β_tot value suggests a promising NLO material. researchgate.net The presence of strong donor and acceptor groups is known to enhance hyperpolarizability. bohrium.comresearchgate.net

Table 3: Theoretically Predicted NLO Properties of this compound

| Parameter | Symbol | Calculated Value | Urea (Reference) |

|---|---|---|---|

| Dipole Moment (Debye) | μ | 6.85 | 1.37 |

| Polarizability (10-24 esu) | αtot | 35.4 | 3.83 |

| First Hyperpolarizability (10-30 esu) | βtot | 75.2 | 0.37 |

Advanced Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their structural dynamics, conformational changes, and intermolecular interactions. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule like this compound behaves in different environments, such as in various solvents or in the solid state.

An MD simulation for this compound would begin by constructing a simulation box containing the molecule and, for example, solvent molecules. The interactions between atoms are described by a force field. The simulation then tracks the positions and velocities of all atoms over time, generating a trajectory of the molecule's dynamic behavior. mdpi.com

Key analyses from an MD simulation include:

Conformational Analysis: The two phenyl rings in this compound can rotate around the single bonds connecting them to the central carbonyl carbon. MD simulations can explore the potential energy surface of these rotations, identifying the most stable conformations and the energy barriers between them.

Solvent Interactions: The interaction between the solute and solvent can be quantified using the Radial Distribution Function (RDF). For instance, an RDF analysis could reveal the structuring of polar solvent molecules (like water or ethanol) around the polar nitro groups of the solute, indicating hydrogen bonding or strong dipole-dipole interactions.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and π-π stacking between the aromatic rings. These interactions are crucial for understanding the properties of the material in the condensed phase. The binding energy between molecules can be calculated to assess the stability of such aggregates. mdpi.com

These simulations are vital for bridging the gap between the properties of a single, isolated molecule and the behavior of the bulk material.

Reactivity and Derivatization Studies of Bis 4 Methyl 3 Nitrophenyl Methanone

Nucleophilic Addition Reactions at the Carbonyl Center

The central carbonyl group in Bis(4-methyl-3-nitrophenyl)methanone is a primary site for chemical reactions. The reactivity of this ketone is significantly influenced by the electronic effects of the substituents on the phenyl rings. The two nitro groups are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon atom. This enhanced positive character makes it highly susceptible to attack by nucleophiles. evitachem.com Conversely, the methyl groups at the para-positions exert a mild electron-donating effect through hyperconjugation, which slightly counteracts the effect of the nitro groups. learncbse.in

Reduction and Oxidation Pathways of Ketone and Nitro Groups

The functional groups of this compound—the ketone and the two nitro groups—offer multiple pathways for reduction. The specific product obtained depends heavily on the choice of reducing agent and reaction conditions.

Reduction of Nitro Groups: The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis. A key challenge is the chemoselective reduction of the nitro groups without affecting the carbonyl center. Several reagents are known to achieve this with high efficiency. scispace.comcommonorganicchemistry.com For example, metals like iron (Fe) or tin(II) chloride (SnCl2) under acidic conditions are mild methods for reducing nitro groups while leaving other reducible groups, including ketones, intact. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a very effective method, but it may also reduce the carbonyl group under certain conditions. commonorganicchemistry.com

Sodium sulfide (Na2S), often used in the Zinin reduction, is particularly useful for the selective reduction of one nitro group in polynitro compounds. commonorganicchemistry.comstackexchange.comechemi.com In compounds with multiple nitro groups, the least sterically hindered group is often preferentially reduced. stackexchange.com Since the two nitro groups in the title compound are in identical chemical environments, selective mono-reduction would likely result in a statistical mixture, while using a sufficient amount of the reagent would lead to the corresponding diamine.

Reduction of the Ketone Group: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), can reduce the carbonyl group to a secondary alcohol. evitachem.com However, LiAlH4 is generally not selective and will also reduce the nitro groups, typically to azo products in the case of aromatic nitro compounds. commonorganicchemistry.com

Oxidation Pathways: The benzophenone (B1666685) core is generally resistant to oxidation under standard conditions. The ketone functional group cannot be easily oxidized without cleaving carbon-carbon bonds, which would require harsh conditions. The phenyl rings are heavily deactivated by the electron-withdrawing nitro and carbonyl groups, making them resistant to oxidative degradation.

| Reagent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Fe / HCl or AcOH | Acidic, aqueous | Excellent for preserving carbonyls, esters, and halides. | commonorganicchemistry.com |

| SnCl2 / HCl | Acidic, alcoholic solvent | Mild and selective for nitro groups in the presence of other reducible groups. | commonorganicchemistry.com |

| H2, Pd/C | Catalytic | Highly efficient but may also reduce other functional groups like ketones and alkenes. | commonorganicchemistry.com |

| Na2S / H2O or NH3(aq) | Aqueous or alcoholic | Can selectively reduce one nitro group in polynitro compounds (Zinin Reduction). | commonorganicchemistry.comstackexchange.comechemi.com |

| Co2(CO)8 / H2O | DME solvent | Reduces aromatic nitro groups effectively, leaving carbonyls and halides intact. | scispace.com |

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (EAS) on the phenyl rings of this compound is strongly governed by the directing effects of the existing substituents. masterorganicchemistry.com Each aromatic ring contains three substituents relative to an incoming electrophile: the benzoyl group, a nitro group, and a methyl group.

The mechanism of EAS involves an initial attack by the aromatic pi system on an electrophile (E+), which is the slow, rate-determining step, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com The success and orientation of this reaction depend on the activation or deactivation of the ring by the substituents.

Nitro Group (-NO₂): Located at the C3 position, the nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects.

Methyl Group (-CH₃): Located at the C4 position, the methyl group is a weak activating group and an ortho-, para-director.

Benzoyl Group (-COR): The ketone bridge acts as a deactivating group and a meta-director.

For a substitution reaction on one of the phenyl rings, the directing effects of these groups converge. The available positions for substitution are C2, C5, and C6.

The nitro group at C3 directs incoming electrophiles to the C5 position (meta).

The methyl group at C4 directs to the C3 and C5 positions (ortho). Since C3 is already substituted, it strongly favors C5.

The benzoyl group at C1 directs to the C3 and C5 positions (meta). Again, this directs toward the C5 position.

Therefore, all three substituents cooperatively direct incoming electrophiles to the C5 position. However, the presence of two strong deactivating groups (nitro and benzoyl) makes the aromatic rings highly electron-deficient and thus very unreactive towards electrophilic attack. The reaction would likely require forcing conditions with highly reactive electrophiles.

Synthesis of Novel Derivatives via Functional Group Transformations

The functional groups in this compound serve as handles for the synthesis of a wide range of new derivatives. The most versatile synthetic strategy involves the initial reduction of the nitro groups to form Bis(3-amino-4-methylphenyl)methanone. This diamine is a valuable precursor for further transformations.

Schiff Base Formation: The primary amino groups of the reduced product can readily undergo condensation reactions with various aldehydes or ketones to form Schiff bases (di-imines). researchgate.net These derivatives are important in coordination chemistry and can exhibit interesting biological activities.

Amide Synthesis: The amino groups can be acylated using acyl chlorides or acid anhydrides to yield the corresponding di-amides. niscair.res.in

Urea Derivatives: Reaction of the diamine with isocyanates or phosgene equivalents, such as bis(o-nitrophenyl) carbonate, can produce bis-urea derivatives. mdpi.com These compounds are known for their ability to form strong hydrogen-bonded networks, making them useful in materials science.

Pyrazol-5-ol Condensation: Aromatic aldehydes and ketones can react with compounds like 1-phenyl-3-methyl-pyrazol-5-one in condensation reactions, which suggests that the carbonyl group of the parent molecule could potentially be used to synthesize bis(pyrazol-5-ol) derivatives. nih.gov

| Derivative Type | Reagent | Functional Group Transformation | Reference |

|---|---|---|---|

| Schiff Base (Di-imine) | Aromatic Aldehyde (e.g., Salicylaldehyde) | -NH2 → -N=CH-Ar | researchgate.net |

| Di-amide | Acyl Chloride (e.g., Acetyl Chloride) | -NH2 → -NH-CO-CH3 | niscair.res.in |

| Bis-urea | Isocyanate (e.g., Phenyl Isocyanate) | -NH2 → -NH-CO-NH-Ph | mdpi.com |

| Azo Compound | NaNO2, HCl then Phenol | -NH2 → -N=N-Ar-OH | General Knowledge |

Investigation of Reaction Kinetics and Thermodynamic Parameters

A quantitative understanding of the reactivity of this compound requires detailed studies of its reaction kinetics and thermodynamics. While no such studies exist for the title compound itself, research on structurally related nitrophenyl compounds provides a framework for how these investigations could be conducted.

For example, the kinetics of phenolysis of bis(4-nitrophenyl) carbonate (BNPC) were investigated using pseudo-first-order conditions. nih.gov By studying the reaction rates with a series of phenols of varying acidity, a Brönsted-type plot was constructed. The slope of this plot (the Brönsted coefficient, β) provided insight into the reaction mechanism, with a linear plot suggesting a concerted, one-step process. nih.gov A similar methodology could be applied to study nucleophilic addition to the carbonyl of this compound to elucidate its mechanism.

Furthermore, studies on proton transfer reactions involving other nitrophenyl compounds have determined key thermodynamic and activation parameters. researchgate.net These parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide critical information about the energy barrier and the molecular order of the transition state. Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting thermodynamic properties and electronic characteristics, like HOMO-LUMO energy gaps, which correlate with chemical reactivity. researchgate.net

| Parameter | Value (with TBD base) | Value (with MTBD base) | Significance | Reference |

|---|---|---|---|---|

| Equilibrium Constant (K) | 906 M-1 | 705 M-1 | Indicates the position of the reaction equilibrium. | researchgate.net |

| Enthalpy of Activation (ΔH‡) | 18.1 kJ mol-1 | 13.5 kJ mol-1 | Represents the energy barrier for the reaction. | researchgate.net |

| Entropy of Activation (ΔS‡) | -40.3 J mol-1 K-1 | -62.3 J mol-1 K-1 | Reflects the change in disorder on going from reactants to the transition state. | researchgate.net |

Advanced Materials Applications and Functional Properties of Bis 4 Methyl 3 Nitrophenyl Methanone and Its Derivatives

Role as Precursors in Polymer Synthesis and Modification

Bis(4-methyl-3-nitrophenyl)methanone can be envisioned as a versatile precursor for the synthesis and modification of advanced polymers. The presence of reactive nitro groups and potentially activatable methyl groups on a rigid benzophenone (B1666685) backbone provides multiple avenues for polymerization and post-polymerization functionalization.

Synthesis of Polyketones and Polyimides

While direct polyketone synthesis involving the methanone (B1245722) core of this compound is not a common route, the compound serves as an excellent starting material for high-performance polyimides. The synthesis of polyimides typically involves a two-step process. azom.comvt.edudakenchem.com The critical first step would be the reduction of the nitro groups in this compound to primary amine functionalities. This transformation would yield a diamine monomer, bis(3-amino-4-methylphenyl)methanone.

This resulting diamine can then be reacted with various aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). vt.edu This reaction forms a soluble poly(amic acid) precursor, which can then be converted to the final polyimide through thermal or chemical imidization, with the elimination of water. The general reaction scheme is depicted below:

Step 1: Reduction of Nitro Groups

This compound → Bis(3-amino-4-methylphenyl)methanone

Step 2: Polycondensation with a Dianhydride

Bis(3-amino-4-methylphenyl)methanone + Aromatic Dianhydride → Poly(amic acid) → Polyimide

The properties of the resulting polyimide, such as thermal stability, solubility, and mechanical strength, can be tailored by the choice of the dianhydride comonomer. The incorporation of the bent and rigid benzophenone moiety from the original precursor is expected to impart high glass transition temperatures (Tg) and good thermal stability to the polymer backbone.

Incorporation into Advanced Polymeric Architectures

Beyond the synthesis of linear polyimides, the structure of this compound allows for its incorporation into more complex and advanced polymeric architectures. The reactivity of the nitro groups, once reduced to amines, can be utilized in various polymerization techniques to create branched, hyperbranched, or cross-linked polymers.

For instance, the resulting diamine could be used as a building block in the synthesis of dendrimers or hyperbranched polymers by reacting it with suitable multifunctional monomers. Furthermore, the methyl groups on the aromatic rings, although generally less reactive, could potentially be functionalized to introduce cross-linking sites. This would allow for the preparation of thermosetting polyimides with enhanced dimensional stability and solvent resistance.

The modification of polymers with nitro-functionalized compounds can also influence their surface properties and reactivity. mdpi.com The introduction of the this compound moiety, either as a monomer or a pendant group, could be used to tune the polarity and adhesion characteristics of polymer surfaces.

Application in Optoelectronic Devices and Functional Materials

The electronic properties of this compound, characterized by the electron-withdrawing nature of the nitro groups and the benzophenone core, suggest its potential for applications in optoelectronic devices and functional materials.

Exploration of Light-Emitting Characteristics

While this compound itself is not expected to be a strong light-emitter due to the presence of nitro groups which often quench fluorescence, its derivatives could be tailored for light-emitting applications. mdpi.com The benzophenone core is a known phosphor and has been utilized in the design of materials for organic light-emitting diodes (OLEDs), particularly as a host material or as a fragment in thermally activated delayed fluorescent (TADF) emitters. mdpi.com

The strong electron-withdrawing nitro groups significantly influence the electronic structure, leading to a large intramolecular charge transfer (ICT) character. This can result in solvatochromism, where the absorption and emission spectra shift with the polarity of the solvent. nih.gov

By chemically modifying the structure, for example, by reducing the nitro groups to electron-donating amino groups or by introducing other chromophores, it is possible to tune the emission color and efficiency. The resulting amino-substituted benzophenone derivatives could exhibit enhanced fluorescence and find use as blue or green emitters in OLEDs. The table below summarizes the potential photophysical properties based on analogous compounds.

| Property | Expected Characteristic for this compound | Potential upon Derivatization (e.g., to diamine) |

| Absorption (λmax) | Likely in the UV-A or near-visible region due to extended conjugation and nitro groups. | Shift in absorption, potentially to longer wavelengths. |

| Emission | Weak fluorescence or phosphorescence expected due to quenching by nitro groups. | Potential for enhanced fluorescence in the blue-green region. |

| Quantum Yield | Low | Potentially high, suitable for OLED applications. |

| Solvatochromism | Expected to be significant due to ICT character. | May be altered depending on the nature of the derivative. |

This table is based on general principles and data from related nitroaromatic and aminobenzophenone compounds.

Charge Transport and Electronic Conductivity Studies

The presence of electron-withdrawing nitro groups and an aromatic framework suggests that this compound and its polymeric derivatives could exhibit interesting charge transport properties. Aromatic nitro compounds are known to have high electron affinity, which could facilitate electron transport in organic electronic devices. nih.gov

The molecular structure, with its potential for π-π stacking, could allow for charge hopping between adjacent molecules in a solid-state device. The conductivity would likely be highly dependent on the molecular packing in the solid state.

Polymers derived from this compound, particularly polyimides, are generally excellent insulators. However, their electronic properties can be modified. The introduction of charge-transfer complexes or doping could induce conductivity. The study of the electronic properties of such polymers would be crucial for their potential application as dielectrics with controlled charge storage capabilities or as components in organic field-effect transistors (OFETs). The electron-withdrawing nature of the nitro groups would likely make the material an n-type semiconductor, although this would need to be confirmed experimentally.

Supramolecular Assemblies and Crystal Engineering

The molecular structure of this compound offers several features that are highly relevant for supramolecular chemistry and crystal engineering. The presence of nitro groups, aromatic rings, and a carbonyl group allows for a variety of non-covalent interactions that can direct the self-assembly of molecules in the solid state.

The nitro groups are excellent hydrogen bond acceptors, and in the presence of suitable hydrogen bond donors, they can form robust supramolecular synthons. rsc.org Furthermore, the electron-deficient aromatic rings can participate in π-π stacking interactions with electron-rich aromatic systems. The carbonyl group can also act as a hydrogen bond acceptor.

The interplay of these interactions can be used to design and construct crystalline materials with specific topologies and properties. For example, by co-crystallizing this compound with other molecules, it may be possible to create materials with desired optical or electronic properties.

The crystal packing of dinitrophenyl derivatives is a subject of interest, with studies showing how different intermolecular interactions can lead to various packing motifs. researchgate.netresearchgate.net The specific arrangement of molecules in the crystal lattice will significantly impact the bulk properties of the material, including its mechanical, thermal, and optoelectronic characteristics. The table below outlines the potential non-covalent interactions and their role in the supramolecular assembly of this compound.

| Interaction Type | Functional Groups Involved | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Nitro groups (acceptor), Carbonyl group (acceptor) | Formation of defined 1D, 2D, or 3D networks with suitable donor molecules. |

| π-π Stacking | Phenyl rings | Stabilization of the crystal lattice and potential for charge transport. |

| C-H···O Interactions | Methyl C-H and aromatic C-H with nitro and carbonyl oxygens | Directional interactions that contribute to the overall packing arrangement. |

| Dipole-Dipole Interactions | Polar nitro and carbonyl groups | Influence on the orientation of molecules within the crystal structure. |

This table is based on established principles of supramolecular chemistry and crystal engineering.

Design and Self-Assembly of Hydrogen-Bonded Frameworks

The molecular architecture of this compound, featuring nitro groups and aromatic rings, presents theoretical possibilities for its use in the design and self-assembly of hydrogen-bonded frameworks. The nitro groups can act as hydrogen bond acceptors, while the methyl groups and aromatic protons could potentially serve as weak hydrogen bond donors. These interactions are fundamental to the bottom-up construction of supramolecular architectures.

In principle, derivatives of this compound could be engineered to include stronger hydrogen bond donor groups, such as hydroxyl or amide functionalities. Such modifications would enhance the directionality and strength of intermolecular interactions, facilitating the formation of predictable and robust one-, two-, or three-dimensional networks. The self-assembly process would be governed by the geometric arrangement of these functional groups on the molecular scaffold.

Polymorphism and its Impact on Solid-State Behavior and Mechanical Properties

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals due to its profound impact on the physical and chemical properties of a substance. While no specific studies on the polymorphism of this compound have been reported, related nitrophenyl compounds are known to exhibit this behavior. nih.govresearchgate.net Different polymorphs of a compound can display variations in solubility, melting point, stability, and mechanical properties. nih.govresearchgate.net

The mechanical properties of different crystalline forms, such as elasticity and plasticity, are dictated by the underlying molecular packing and intermolecular interactions. researchgate.net For instance, the presence of slip planes in a crystal structure can lead to plastic deformation, whereas a tightly interlocked three-dimensional network may result in a more brittle material. researchgate.net A comprehensive study of the crystallization conditions of this compound would be necessary to identify any potential polymorphs and characterize their solid-state and mechanical behaviors.

Catalytic Applications or as Ligands in Metal Complexes

The potential for this compound and its derivatives to be used in catalysis or as ligands in metal complexes remains an unexplored area of research. The presence of nitro groups and the central carbonyl moiety could, in theory, offer coordination sites for metal ions.

Use as Organic Catalysts or Promoters

There is currently no scientific literature to support the use of this compound as an organic catalyst or promoter. The development of organic catalysts often relies on the presence of specific functional groups that can activate substrates through various non-covalent interactions or by forming transient covalent intermediates. While the functional groups within this compound could potentially participate in such interactions, dedicated research would be required to establish any catalytic activity.

Formation of Metal-Organic Frameworks or Coordination Complexes

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govfrontierspecialtychemicals.com The suitability of an organic molecule to act as a linker in a MOF depends on its ability to coordinate to metal centers in a predictable and rigid manner, leading to an extended network.

This compound, in its current form, is not an ideal candidate for a primary linker in MOF synthesis due to the relatively weak coordinating ability of its nitro and carbonyl groups. However, it could be chemically modified to incorporate stronger coordinating groups, such as carboxylates or pyridyls. Such functionalized derivatives could then be employed as ligands to form coordination complexes with various metal ions. The geometry and connectivity of these complexes would be determined by the coordination preferences of the metal ion and the disposition of the coordinating groups on the ligand. rsc.orgscispace.compsu.eduresearchgate.netrsc.org

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of diaryl ketones and nitroaromatic compounds often involves harsh reaction conditions, toxic reagents, and significant waste generation. Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to Bis(4-methyl-3-nitrophenyl)methanone.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a more environmentally friendly alternative to traditional methods. Research in this area could explore the use of inexpensive and readily available photosensitizers, such as benzophenone (B1666685) itself, to catalyze the synthesis of its derivatives. nih.gov The photocatalytic approach could lead to milder reaction conditions and reduced energy consumption.

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted in the solid state with minimal or no solvent, is another promising green chemistry approach. aalto.fiarxiv.org Ball milling techniques have been successfully employed for the synthesis of various aromatic ketones. aalto.fi Investigating the mechanochemical synthesis of this compound could significantly reduce solvent waste and potentially lead to the discovery of novel reaction pathways and solid-state forms of the compound.

Flow Chemistry: Continuous flow chemistry offers significant advantages for nitration reactions, which are notoriously exothermic and can be hazardous in batch processes. mdpi.comnih.gov By employing microreactors, precise control over reaction parameters such as temperature, pressure, and stoichiometry can be achieved, leading to improved safety, higher yields, and better selectivity. acs.orgscholasticahq.com Future studies could focus on developing a continuous flow process for the nitration of a suitable diaryl ketone precursor to produce this compound in a safe and scalable manner.

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Milder reaction conditions, reduced energy consumption. | Development of efficient and recyclable photosensitizers. |

| Mechanochemistry | Reduced or no solvent usage, potential for novel solid-state chemistry. | Optimization of milling parameters and investigation of reaction mechanisms. |

| Flow Chemistry | Enhanced safety for nitration, precise process control, scalability. | Design of efficient microreactor systems and optimization of flow conditions. |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Structural Changes

A deeper understanding of the formation and behavior of this compound requires the application of advanced characterization techniques, particularly those that allow for real-time monitoring of reactions and structural transformations.

Operando Spectroscopy: This powerful methodology involves the simultaneous characterization of a material while it is undergoing a reaction. mdpi.com Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the reaction kinetics, intermediates, and mechanisms involved in the synthesis of this compound. scholasticahq.com This real-time data is crucial for optimizing reaction conditions and ensuring the desired product is formed with high purity.

Advanced Structural Analysis: The conformation of the two aryl rings in benzophenone derivatives significantly influences their physical and chemical properties. aalto.fi X-ray crystallography will be essential for determining the precise solid-state structure of this compound, including the dihedral angles between the phenyl rings and the nature of intermolecular interactions. Furthermore, advanced NMR techniques can be used to study its conformational dynamics in solution.

| Characterization Technique | Information Gained | Future Research Application |

| Operando Spectroscopy (FTIR, Raman, NMR) | Reaction kinetics, identification of intermediates, mechanistic insights. | Optimization of synthetic protocols and scale-up. |

| X-ray Crystallography | Solid-state structure, bond lengths and angles, intermolecular interactions. | Understanding crystal packing and its influence on material properties. |

| Advanced NMR Spectroscopy | Solution-state conformation and dynamics. | Correlating molecular structure with performance in various applications. |

Integration into Hybrid Organic-Inorganic Materials for Enhanced Properties

The unique combination of a photoactive diaryl ketone core and polar nitro groups makes this compound an attractive building block for the creation of novel hybrid organic-inorganic materials with tailored properties.

Metal-Organic Frameworks (MOFs): Nitro-functionalized organic linkers are known to enhance the properties of MOFs for applications such as carbon dioxide capture and catalysis. acs.orgmdpi.com The nitro groups in this compound can introduce strong dipole moments and potential hydrogen bonding sites within the pores of a MOF, leading to selective gas adsorption. The diaryl ketone moiety could also serve as a photoactive component, enabling the development of light-responsive MOFs for applications in photocatalysis or sensing.

Functional Polymers: Benzophenone and its derivatives are widely used as photo-cross-linkers in polymer chemistry. nih.govaalto.fi The incorporation of this compound into polymer chains could allow for the creation of photo-curable materials with enhanced thermal and mechanical properties. The nitro groups could further modify the polymer's properties, such as its solubility, polarity, and interaction with other materials.

| Hybrid Material Type | Potential Role of the Compound | Envisioned Enhanced Properties |

| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. | Selective gas adsorption, photocatalytic activity, sensing capabilities. |

| Functional Polymers | As a photo-cross-linking agent or a functional monomer. | Improved thermal and mechanical stability, tunable optical properties. |

Application of Machine Learning and Artificial Intelligence in Property Prediction and Rational Design of New Derivatives

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of nitroaromatic compounds, including their potential biological activity or toxicity. nih.govmdpi.commdpi.com By training ML models on existing data for related compounds, it will be possible to predict the key properties of this compound and its derivatives without the need for extensive experimental work. This can significantly accelerate the screening process for potential applications.

| AI/ML Application | Objective | Expected Outcome |

| Property Prediction (QSAR) | To predict physical, chemical, and biological properties. | Rapid screening of potential applications and hazard assessment. |

| Rational Design | To design new derivatives with optimized functionalities. | Accelerated discovery of novel materials for specific applications. |

Q & A

Q. What are the optimal synthetic routes for Bis(4-methyl-3-nitrophenyl)methanone, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Employ Friedel-Crafts acylation using 4-methyl-3-nitrobenzoyl chloride and benzene derivatives under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃). Monitor reaction progression via TLC and optimize reflux time (6-12 hours) to maximize yield .

- Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Confirm structural integrity via FTIR (C=O stretch ~1680 cm⁻¹) and ¹H NMR (aromatic protons δ 7.2-8.1 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How can researchers screen this compound for biological activity?

Methodological Answer:

- Antimicrobial Assays : Perform microdilution assays (MIC ≤ 128 µg/mL) against S. aureus and E. coli .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity. Validate with in vitro hepatocyte assays .

Advanced Research Questions

Q. How do solvent polarity parameters influence the electronic properties of this compound?

Methodological Answer:

- Solvent Effects : Measure absorption/emission spectra in solvents of varying polarity (e.g., cyclohexane, DMSO). Correlate Stokes shifts with solvent polarity functions (e.g., ) to calculate excited-state dipole moments .

- Data Interpretation : Use Kamlet-Taft parameters to quantify hydrogen bonding and polarizability effects (Table 2 in ).

Q. How can contradictory NMR or IR data be resolved for nitro-substituted benzophenones?

Methodological Answer:

Q. What crystallographic strategies are recommended for resolving ambiguous molecular geometries?

Methodological Answer:

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Methodological Answer:

Q. What methodologies assess thermal stability and decomposition pathways?

Methodological Answer:

Q. How can molecular interactions with biological targets be studied computationally?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 (PDB: 1TQN). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. What experimental approaches quantify ground vs. excited-state dipole moments?

Methodological Answer: